6-amino-4-(2,2-difluoroethyl)-3,4-dihydro-2H-1,4-benzothiazin-3-one
CAS No.: 1803561-78-5
Cat. No.: VC2964232
Molecular Formula: C10H10F2N2OS
Molecular Weight: 244.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1803561-78-5 |
|---|---|
| Molecular Formula | C10H10F2N2OS |
| Molecular Weight | 244.26 g/mol |
| IUPAC Name | 6-amino-4-(2,2-difluoroethyl)-1,4-benzothiazin-3-one |
| Standard InChI | InChI=1S/C10H10F2N2OS/c11-9(12)4-14-7-3-6(13)1-2-8(7)16-5-10(14)15/h1-3,9H,4-5,13H2 |
| Standard InChI Key | SOWBYVFLYPFWMA-UHFFFAOYSA-N |
| SMILES | C1C(=O)N(C2=C(S1)C=CC(=C2)N)CC(F)F |
| Canonical SMILES | C1C(=O)N(C2=C(S1)C=CC(=C2)N)CC(F)F |
Introduction
6-Amino-4-(2,2-difluoroethyl)-3,4-dihydro-2H-1,4-benzothiazin-3-one is a synthetic organic compound with a molecular formula of C10H10F2N2OS and a molecular weight of 244.26 g/mol. Its CAS number is 1803561-78-5 . This compound belongs to the benzothiazine class, which is known for its diverse pharmacological activities, including antimicrobial and antiproliferative effects .
Synthesis and Preparation
The synthesis of 6-amino-4-(2,2-difluoroethyl)-3,4-dihydro-2H-1,4-benzothiazin-3-one typically involves multi-step organic reactions. Although specific synthesis protocols for this compound are not widely documented, similar benzothiazine derivatives are often prepared through condensation reactions involving appropriate precursors such as amines and halogenated compounds.
Biological and Pharmacological Activities
While specific biological activities of 6-amino-4-(2,2-difluoroethyl)-3,4-dihydro-2H-1,4-benzothiazin-3-one are not extensively reported, compounds within the benzothiazine class have shown potential as antimicrobial and anticancer agents. For instance, some benzothiazine derivatives have demonstrated activity against Gram-positive and Gram-negative bacteria and certain cancer cell lines .
Research Findings and Future Directions
Given the limited availability of specific research findings on this compound, future studies could focus on its synthesis optimization, biological activity screening, and potential applications in pharmaceuticals. The presence of fluorine atoms may enhance its bioavailability or interaction with biological targets, making it an interesting candidate for further investigation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume